![molecular formula C17H14Br2INO3 B14160893 Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate CAS No. 4537-23-9](/img/structure/B14160893.png)
Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate is a complex organic compound with the molecular formula C17H14Br2INO3. This compound is notable for its unique structure, which includes bromine, iodine, and a benzoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Bromination: The benzene ring undergoes nitration followed by bromination to introduce the bromine atoms.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Acting on receptors to alter cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propyl 4-{[(3,5-dibromo-2-chlorophenyl)carbonyl]amino}benzoate: Similar structure but with chlorine instead of iodine.
Propyl 4-{[(3,5-dibromo-2-fluorophenyl)carbonyl]amino}benzoate: Similar structure but with fluorine instead of iodine.
Uniqueness
Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate is unique due to the presence of iodine, which can significantly influence its reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
4537-23-9 |
|---|---|
Fórmula molecular |
C17H14Br2INO3 |
Peso molecular |
567.0 g/mol |
Nombre IUPAC |
propyl 4-[(3,5-dibromo-2-iodobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H14Br2INO3/c1-2-7-24-17(23)10-3-5-12(6-4-10)21-16(22)13-8-11(18)9-14(19)15(13)20/h3-6,8-9H,2,7H2,1H3,(H,21,22) |
Clave InChI |
BROIYMZDYYNLNC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


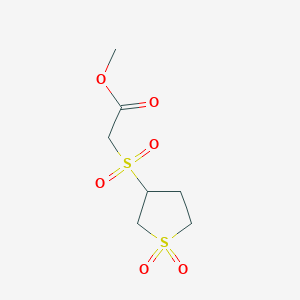
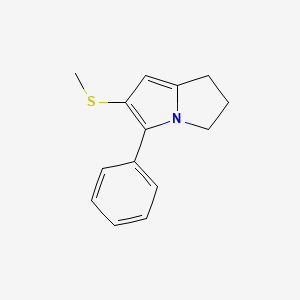
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
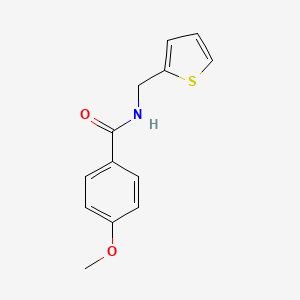
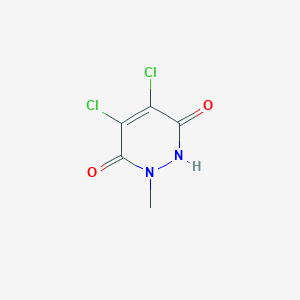
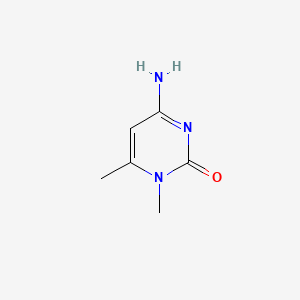
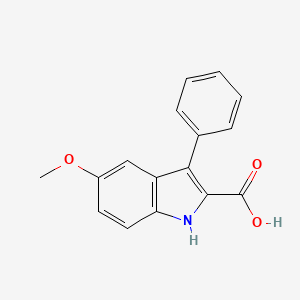
![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
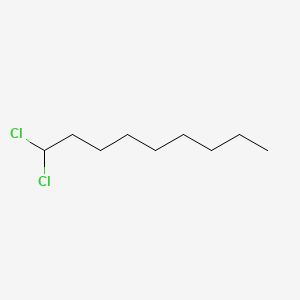

![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)

